molecular formula C13H18BrNO2 B6026666 (1-(5-Bromo-2-methoxybenzyl)pyrrolidin-2-yl)methanol

(1-(5-Bromo-2-methoxybenzyl)pyrrolidin-2-yl)methanol

Cat. No.: B6026666
M. Wt: 300.19 g/mol
InChI Key: KBGDSEWJMAOSSP-UHFFFAOYSA-N
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Description

(1-(5-Bromo-2-methoxybenzyl)pyrrolidin-2-yl)methanol: is a chemical compound that features a bromine atom, a methoxy group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(5-Bromo-2-methoxybenzyl)pyrrolidin-2-yl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzaldehyde and pyrrolidine.

    Reaction: The aldehyde group of 5-bromo-2-methoxybenzaldehyde reacts with pyrrolidine under basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1-(5-Bromo-2-methoxybenzyl)pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to modify the bromine or methoxy groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products include the corresponding ketone or aldehyde.

    Reduction: Products include dehalogenated or demethylated derivatives.

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, (1-(5-Bromo-2-methoxybenzyl)pyrrolidin-2-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of bromine and methoxy substitutions on biological activity. It may serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1-(5-Bromo-2-methoxybenzyl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The pyrrolidine ring may play a role in stabilizing the compound’s interaction with its targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1-(5-Bromo-2-methoxyphenyl)pyrrolidin-2-yl)methanol
  • (1-(5-Bromo-2-methoxybenzyl)pyrrolidin-2-yl)ethanol
  • (1-(5-Bromo-2-methoxybenzyl)pyrrolidin-2-yl)propanol

Uniqueness

(1-(5-Bromo-2-methoxybenzyl)pyrrolidin-2-yl)methanol is unique due to the specific positioning of the bromine and methoxy groups on the benzyl ring. This positioning can significantly influence the compound’s reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

[1-[(5-bromo-2-methoxyphenyl)methyl]pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-17-13-5-4-11(14)7-10(13)8-15-6-2-3-12(15)9-16/h4-5,7,12,16H,2-3,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGDSEWJMAOSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCCC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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